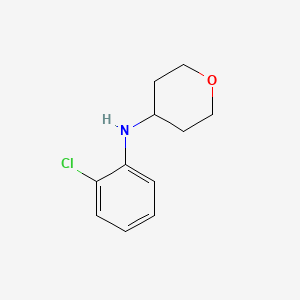
N-(2-chlorophenyl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)oxan-4-amine is a chemical compound with the molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol . It is characterized by the presence of a chlorophenyl group attached to an oxan-4-amine structure. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)oxan-4-amine typically involves the reaction of 2-chlorophenylamine with oxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the oxan-4-amine structure . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the product . The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-(2-chlorophenyl)oxan-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)oxan-4-amine: Similar in structure but with the chlorine atom in a different position.
N-(2-chlorophenyl)oxan-2-amine: Another isomer with the amine group in a different position.
Uniqueness
N-(2-chlorophenyl)oxan-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
Biological Activity
N-(2-chlorophenyl)oxan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and comparative activity with similar compounds, supported by relevant data and case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence several biochemical pathways, which may lead to therapeutic effects in various diseases. The compound's unique structural configuration allows it to bind selectively to specific targets, enhancing its potential as a drug candidate .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting pathways involved in cancer progression. In vitro experiments demonstrated a significant reduction in the proliferation of various cancer cell lines .
- Inflammatory Response Modulation : The compound has shown potential in modulating inflammatory responses, indicating its applicability in treating inflammatory diseases .
- Enzyme Interaction : this compound interacts with various biomolecules, influencing enzymatic activity crucial for its therapeutic potential .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)oxan-4-amine | Chlorine at position 4 | Similar enzyme inhibition potential |
| N-(2-amino-4-fluorophenyl)oxan-4-amine | Fluorine substitution affecting reactivity | Increased selectivity as HDAC inhibitor |
| N-(2-chloro-4-methylphenyl)oxan-2-amine | Methyl group alters electronic properties | Different interaction profiles |
Case Study 1: Antitumor Activity
A notable study investigated the antitumor properties of this compound. The results indicated that the compound significantly inhibited the proliferation of cancer cells in vitro. This suggests its potential as an anticancer agent, warranting further exploration into its mechanism and efficacy in vivo .
Case Study 2: Inflammatory Response Modulation
Another study focused on the compound's ability to modulate inflammatory responses. In experimental models, this compound demonstrated a capacity to reduce markers of inflammation, highlighting its therapeutic potential in managing inflammatory diseases .
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(2-chlorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2 |
InChI Key |
XCCSAYVASZUIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















